2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H14N2O2/c1-2-10-3-5-11(6-4-10)15-17-13-8-7-12(16(19)20)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
OMQUDLMRCWCZAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 4-ethylbenzaldehyde (1.2 equiv) and 3,4-diaminobenzoic acid (1.0 equiv) are heated in dimethylformamide (DMF) with sodium metabisulfite (0.5 equiv) at 110°C for 12 hours. The reaction proceeds via:
-
Schiff base formation : Nucleophilic attack of the amine on the aldehyde carbonyl.
-
Cyclization : Acid-catalyzed intramolecular dehydration to form the benzimidazole ring.
-
Oxidation : Sodium metabisulfite facilitates aromatization by eliminating water.
Key advantages include the pre-installed carboxylic acid group at position 6, eliminating post-cyclization functionalization. However, competing side reactions may occur if the aldehyde undergoes undesired oxidations or dimerizations.
Optimization and Yield Improvements
-
Catalyst screening : Replacing sodium metabisulfite with ZnO nanoparticles (ZnO-NPs) in ethanol/water (3:1) at 80°C improves yields from 68% to 82% while reducing reaction time to 6 hours.
-
Microwave-assisted synthesis : Irradiation at 150°C for 20 minutes enhances reaction efficiency (yield: 89%) by accelerating cyclization kinetics.
Post-Functionalization of Benzimidazole Esters
An alternative approach involves synthesizing the benzimidazole core followed by ester hydrolysis. This two-step method is advantageous when direct cyclocondensation proves challenging.
Synthesis of Methyl 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate
The methyl ester intermediate is prepared via:
-
Cyclocondensation : 4-ethylbenzaldehyde and methyl 3,4-diaminobenzoate react in DMF with catalytic p-toluenesulfonic acid (PTSA) at 100°C for 10 hours.
-
Esterification : Direct cyclization without decarboxylation is ensured by using the methyl ester-protected diamine.
-
Combine 4-ethylbenzaldehyde (5.0 mmol), methyl 3,4-diaminobenzoate (5.0 mmol), and PTSA (0.25 mmol) in DMF (15 mL).
-
Reflux at 100°C under nitrogen for 10 hours.
-
Cool, pour into ice-water, and filter to obtain the crude ester (yield: 74%).
Hydrolysis to the Carboxylic Acid
The methyl ester is hydrolyzed using:
-
Basic conditions : 2M NaOH in ethanol/water (1:1) at 80°C for 4 hours (yield: 92%).
-
Acidic conditions : 6M HCl in dioxane at 60°C for 3 hours (yield: 85%).
Comparative Analysis of Synthetic Routes
The ZnO-NP method offers the best balance of efficiency and sustainability, though it requires specialized catalysts. Direct cyclocondensation is preferable for large-scale synthesis due to fewer steps, while ester hydrolysis provides flexibility in intermediate purification.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6) :
δ 13.12 (s, 1H, COOH), 8.21 (d, J = 8.4 Hz, 1H, H-7), 7.89 (s, 1H, H-4), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 2.72 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.28 (t, J = 7.6 Hz, 3H, CH₂CH₃). -
13C NMR (101 MHz, DMSO-d6) :
δ 167.8 (COOH), 152.1 (C-2), 142.3 (C-6), 134.9 (C-4), 129.7 (Ar-C), 128.5 (Ar-C), 126.3 (Ar-C), 123.9 (C-7), 119.4 (C-5), 28.7 (CH₂CH₃), 15.4 (CH₂CH₃).
Purity Assessment
Challenges and Mitigation Strategies
-
Regioselectivity : Competing formation of 1-ethylphenyl isomers is minimized by using electron-deficient aldehydes and low-dielectric solvents.
-
Carboxylic Acid Stability : Overheating during cyclocondensation may decarboxylate the product. Microwave-assisted protocols reduce thermal degradation.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively separates the target compound from unreacted diamine or aldehyde .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The carboxylic acid group (-COOH) in the molecule undergoes oxidation to form carboxylic acids or ketones, while reduction leads to alcohol derivatives. These transformations are critical in modifying the compound’s functional groups for downstream applications.
Esterification
The carboxylic acid reacts with alcohols (e.g., ethanol) in the presence of acid catalysts like H₂SO₄ to form esters. For example:
-
Ethyl ester formation : Reaction with ethanol and H₂SO₄ yields the ethyl ester derivative, confirmed by NMR spectroscopy showing ethyl group signals (δ 1.35 ppm triplet, δ 4.37 ppm quartet) .
Decarboxylation
Thermal or acidic conditions can induce decarboxylation, removing the carboxyl group (-COOH) to generate simpler derivatives. This reaction is often employed to simplify the molecular structure for biological studies.
Nucleophilic Substitution
The carboxylate group participates in nucleophilic substitution reactions. For instance, propargyl amine reacts with the carboxylic acid derivative using TBTU/DIEA as coupling agents to form propargylated benzimidazoles .
Hydrolysis
The synthesis of substituted acetic acids involves hydrolysis of ester precursors. For example, hydrolysis of ethyl esters under basic conditions (NaOH in ethanol) yields the free carboxylic acid .
Biological Target Interactions
While not a reaction per se, the compound’s benzimidazole core enables interactions with enzymes like cytochrome P450, influencing drug metabolism.
Reaction Conditions and Reagents
Key Research Findings
-
Synthesis optimization : Continuous flow reactors and ZnO nanoparticles enhance reaction efficiency in cyclocondensation .
-
Structural characterization : NMR and IR spectroscopy confirm reaction outcomes, with carboxylic acid protons resonating at δ ~10–13 ppm .
-
Biological relevance : Benzimidazole derivatives exhibit anticancer, anti-inflammatory, and antimicrobial activities, driven by their interaction with enzymes and receptors .
Scientific Research Applications
Antimicrobial Applications
Recent studies have demonstrated that derivatives of benzimidazole, including 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid, exhibit promising antimicrobial properties against various pathogens.
Case Study: Antibacterial Activity
A series of benzimidazole derivatives were synthesized and tested for their antibacterial efficacy. In vitro evaluations revealed that certain compounds displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those of traditional antibiotics like amikacin, indicating their potential as effective alternatives in treating resistant bacterial infections .
Table 1: Antibacterial Activity of Benzimidazole Derivatives
| Compound | Pathogen | MIC (µg/mL) | Comparison with Amikacin |
|---|---|---|---|
| 2g | S. aureus | 4 | Equivalent |
| 2g | S. faecalis | 8 | Superior |
| 1f | S. aureus | 128 | Inferior |
Anticancer Applications
The anticancer potential of this compound has been explored through various studies focusing on its effects against different cancer cell lines.
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative activity of several benzimidazole derivatives, compound 2g was found to exhibit remarkable efficacy against the MDA-MB-231 breast cancer cell line, with an IC50 value significantly lower than those of other tested compounds. This suggests a strong potential for development into a therapeutic agent for breast cancer treatment .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 1a | MDA-MB-231 | >100 |
| W17 | Various Cancer Lines | 4.12 |
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The carboxylic acid group enhances its binding affinity to target proteins, contributing to its biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring and the position of the carboxylic acid significantly influence the compound's properties:
Table 1: Substituent and Positional Comparisons
Key Observations:
- Solubility : Hydroxyl and trihydroxyphenyl substituents enhance aqueous solubility via hydrogen bonding, whereas ethyl and ethoxy groups favor organic solvents .
- Electronic Effects : Electron-donating groups (e.g., -OCH₃, -C₂H₅) may stabilize the benzimidazole core, while electron-withdrawing groups (e.g., -COOH) increase acidity .
Biological Activity
2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzo[d]imidazole family, known for its diverse biological activities. This compound features a benzo[d]imidazole core, which enhances its potential as a pharmacological agent due to its structural properties and functional groups.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{16}N_{2}O_{2}, with a molecular weight of approximately 284.31 g/mol. The presence of the ethyl group on the phenyl ring and the carboxylic acid functionality at the 6-position contribute to its lipophilicity and solubility, making it a candidate for various biological applications.
Biological Activities
Research has demonstrated that compounds within the benzo[d]imidazole class exhibit a range of biological activities, including:
- Anticancer Activity : Studies indicate that derivatives of benzo[d]imidazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
- Anti-inflammatory Effects : Research suggests that it can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : In vitro assays revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .
- Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between this compound and key biological targets, such as enzymes involved in cancer metabolism and bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for optimizing its pharmacological profile. Techniques such as molecular docking and binding assays have been employed to assess these interactions, revealing insights into its mechanism of action.
Q & A
Q. What are the standard synthetic routes for 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves a three-step process: (i) Cyclocondensation : Reacting o-phenylenediamine derivatives with 4-ethylphenyl-substituted carbonyl compounds under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core. (ii) Esterification : Converting the carboxylic acid group to a methyl ester using methanol and sulfuric acid as a catalyst, refluxed for 48–72 hours . (iii) Hydrolysis : Reverting the ester to the carboxylic acid via alkaline hydrolysis (e.g., NaOH solution, pH adjustment with acetic acid) . Characterization : Intermediates are validated using HPLC (purity >95%), H/C NMR (structural confirmation), and HRMS (exact mass verification) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Purity : Assessed via reversed-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Structural Confirmation : H NMR (e.g., aromatic proton integration at δ 7.2–8.1 ppm) and FTIR (carboxylic acid C=O stretch at ~1700 cm) .
- Mass Accuracy : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]) with <2 ppm error .
Q. What are the solubility properties of this compound, and what formulation strategies are recommended for in vitro assays?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alkaline buffers (pH >7.5). Log P values (~2.8) predict moderate lipophilicity .
- Formulation : For cell-based assays, prepare stock solutions in DMSO (10 mM), followed by dilution in culture media (final DMSO <0.1%). For stability, store lyophilized powder at -20°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclocondensation step?
- Methodological Answer :
- Catalyst Screening : Compare protic acids (e.g., HCl, HSO) vs. Lewis acids (e.g., MnO) in solvent systems like dichloromethane or ethanol. MnO in DCM achieves 85% yield in 2 hours .
- Temperature Control : Microwave-assisted synthesis at 120°C reduces reaction time by 50% while maintaining yield .
- Byproduct Analysis : Monitor intermediates via LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry .
Q. How do substituent variations on the benzimidazole core influence biological activity?
- Methodological Answer :
- SAR Studies : Substitute the 4-ethylphenyl group with electron-withdrawing (e.g., -Cl, -CF) or electron-donating (-OCH) groups. For example, 4-ethoxyphenyl analogs show enhanced cytotoxicity (IC = 1.2 µM vs. 4.5 µM for the parent compound) .
- Docking Simulations : Use AutoDock Vina to predict binding affinities to targets like EGFR. Hydrophobic substituents at the 4-position improve interactions with the kinase domain’s ATP-binding pocket .
Q. What experimental strategies address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Validate cytotoxicity using multiple cell lines (e.g., MCF-7, A549) and parallel ATP-based viability assays (e.g., CellTiter-Glo).
- Impurity Profiling : Use LC-MS to detect trace impurities (e.g., methyl ester residuals, <0.5% threshold) that may skew bioactivity .
- Positive Controls : Compare with reference inhibitors (e.g., erlotinib for EGFR) to normalize inter-lab variability .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC:
- Acidic Conditions (pH 2) : 15% degradation via decarboxylation.
- Alkaline Conditions (pH 10) : Stable (<5% degradation) .
- Chelation Effects : Add EDTA (1 mM) to prevent metal-catalyzed oxidation in neutral buffers .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or MOE to model binding modes with EGFR (PDB ID: 1M17). Key parameters: Glide XP score (<-8 kcal/mol), hydrogen bonds with Met793 .
- ADMET Prediction : Employ SwissADME to estimate bioavailability (TPSA >80 Å reduces BBB penetration) and toxicity (AMES test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
